molecular formula C14H27F6N2P B1589037 1-Decyl-3-methylimidazolium hexafluorophosphate CAS No. 362043-46-7

1-Decyl-3-methylimidazolium hexafluorophosphate

Cat. No.: B1589037
CAS No.: 362043-46-7
M. Wt: 368.34 g/mol
InChI Key: OXZSRXCEZNETER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the ionic liquid 1-Decyl-3-methylimidazolium hexafluorophosphate is the water flea, Moina macrocopa . This compound has been shown to exhibit high toxicity to M. macrocopa .

Mode of Action

This compound interacts with its target, M. macrocopa, in a way that significantly inhibits the survivorship, development, and reproduction of the water flea . The long-term exposure to this compound results in these adverse effects .

Biochemical Pathways

macrocopa leads to significant inhibition of the organism’s survivorship, development, and reproduction . This suggests that the compound may interfere with vital biological processes and pathways necessary for the survival and reproduction of the organism.

Pharmacokinetics

macrocopa, it can be inferred that the compound is likely absorbed and distributed within the organism in a manner that allows it to exert its toxic effects .

Result of Action

The result of the action of this compound is the significant inhibition of the survivorship, development, and reproduction of M. macrocopa . Furthermore, the compound induces toxic effects in the following generation of M. macrocopa, resulting in the complete cessation of reproduction in the first offspring generation .

Action Environment

The action of this compound is influenced by environmental factors. As an ionic liquid, it is known for its stability in the environment . This stability, coupled with its high toxicity, poses potential risks to the aquatic ecosystem .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Chemical Reactions Analysis

1-Decyl-3-methylimidazolium hexafluorophosphate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Decyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility, viscosity, and overall reactivity compared to its shorter-chain counterparts .

Properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSRXCEZNETER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049283
Record name 1-Decyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362043-46-7
Record name 1-Decyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1-Decyl-3-methylimidazolium hexafluorophosphate highlighted in the research?

A1: The research primarily focuses on the potential of this compound as an extraction agent for desulfurization of fuel oil [, ]. It exhibits promising capabilities in removing thiophene from simulated gasoline mixtures.

Q2: How does the structure of this compound influence its desulfurization efficiency?

A2: Studies show that increasing the alkyl chain length on the imidazolium ring generally improves the desulfurization efficiency [, ]. this compound, with a ten-carbon alkyl chain, demonstrates superior extraction capability compared to its shorter-chain counterparts. This suggests a correlation between the alkyl chain length and the interaction with thiophene, potentially due to enhanced Van Der Waals forces and improved solubility of thiophene in the ionic liquid.

Q3: What are the environmental concerns related to this compound?

A4: While the provided research focuses on the compound's application in desulfurization and lubrication, one study investigates the chronic and intergenerational toxic effects of this compound on the water flea, Moina macrocopa []. This highlights the need for further research to fully understand the compound's environmental impact and potential risks.

Q4: What are the future directions for research on this compound?

A4: Future research should focus on:

  • Optimization of desulfurization processes: Investigate factors like multi-level extraction, optimal solvent ratios, and reusability of the ionic liquid for industrial applications [].

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